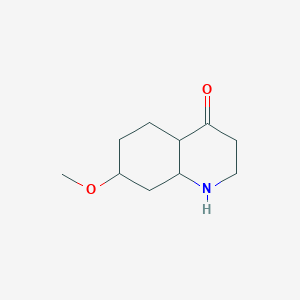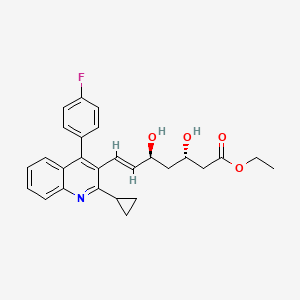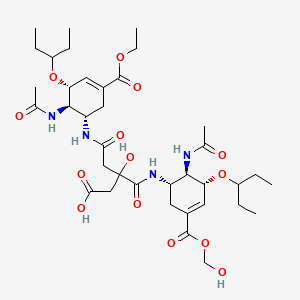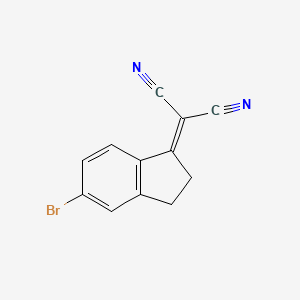![molecular formula C11H13NO3S B14891040 5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4’,5’-dihydro-2H,3’H-spiro[benzo[b]thiophene-3,2’-furan] 1,1-dioxide is a complex heterocyclic compound It features a spiro linkage between a benzo[b]thiophene and a furan ring, with an amino group attached to the benzo[b]thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4’,5’-dihydro-2H,3’H-spiro[benzo[b]thiophene-3,2’-furan] 1,1-dioxide typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene core, which can be synthesized through cyclization reactions involving thiophene derivatives. The furan ring is then introduced via a spiro linkage, often through a cycloaddition reaction. The amino group is usually added in the final steps through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4’,5’-dihydro-2H,3’H-spiro[benzo[b]thiophene-3,2’-furan] 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or oxygen atoms in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or nitro groups.
Applications De Recherche Scientifique
5-Amino-4’,5’-dihydro-2H,3’H-spiro[benzo[b]thiophene-3,2’-furan] 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-Amino-4’,5’-dihydro-2H,3’H-spiro[benzo[b]thiophene-3,2’-furan] 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition of enzyme activity, activation of signaling pathways, or disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares the benzothiadiazine core and has similar biological activities, such as antimicrobial and anticancer properties.
Indole Derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
5-Amino-4’,5’-dihydro-2H,3’H-spiro[benzo[b]thiophene-3,2’-furan] 1,1-dioxide is unique due to its spiro linkage, which imparts distinct structural and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C11H13NO3S |
|---|---|
Poids moléculaire |
239.29 g/mol |
Nom IUPAC |
1,1-dioxospiro[2H-1-benzothiophene-3,2'-oxolane]-5-amine |
InChI |
InChI=1S/C11H13NO3S/c12-8-2-3-10-9(6-8)11(4-1-5-15-11)7-16(10,13)14/h2-3,6H,1,4-5,7,12H2 |
Clé InChI |
NIUFKDWCXMLKRI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CS(=O)(=O)C3=C2C=C(C=C3)N)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


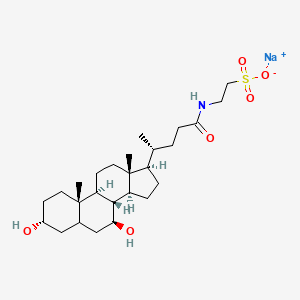
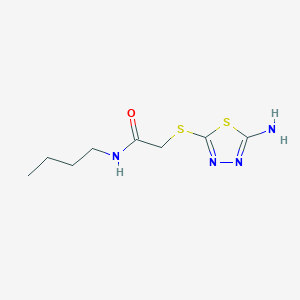

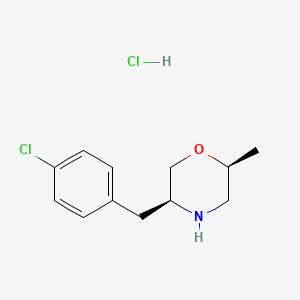
![3-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14890979.png)
![4-Bromo-2H-benzo[h]chromen-2-one](/img/structure/B14890988.png)
